Malic acid
Overview
Description
Malic acid, also known as 2-hydroxybutanedioic acid, is an organic compound with the molecular formula C₄H₆O₅. It is a dicarboxylic acid that is naturally present in all living organisms and contributes to the sour taste of fruits, particularly apples. The compound exists in two stereoisomeric forms: L-malic acid and D-malic acid, with the L-isomer being the naturally occurring form . This compound plays a crucial role in the citric acid cycle, a key metabolic pathway for energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Malic acid can be synthesized through the hydration of maleic anhydride or fumaric acid. The reaction involves the addition of water to maleic anhydride or fumaric acid in the presence of a catalyst, typically under controlled temperature and pressure conditions . Another method involves the microbial fermentation of biobased sources using fungi such as Aspergillus niger .
Industrial Production Methods: Industrial production of this compound primarily involves the hydration of maleic anhydride. The process includes mixing maleic anhydride with water and a catalyst, followed by heating in a reactor. The reaction is typically carried out at temperatures between 160-200°C and pressures of 9-15 kg/cm² . Microbial fermentation is also employed for the production of L-malic acid, which is considered more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Malic acid undergoes various chemical reactions due to the presence of carboxylic acid and hydroxyl functional groups. These reactions include:
Oxidation: this compound can be oxidized to oxaloacetic acid.
Reduction: It can be reduced to succinic acid.
Dehydration: this compound can be dehydrated to form fumaric acid.
Esterification: It reacts with alcohols to form esters such as malate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Dehydration: Dehydration is typically carried out using heat or acid catalysts.
Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.
Major Products:
Oxaloacetic acid: from oxidation.
Succinic acid: from reduction.
Fumaric acid: from dehydration.
Malate esters: from esterification.
Scientific Research Applications
Malic acid has a wide range of applications in scientific research and various industries:
Chemistry: Used as a chiral building block in organic synthesis.
Food Industry: Widely used as a flavor enhancer and preservative in food products.
Cosmetics: Used in skincare products for its exfoliating properties and ability to promote healthier skin.
Wine Industry: Involved in malolactic fermentation to improve the flavor and complexity of wines.
Mechanism of Action
Malic acid exerts its effects through various mechanisms:
Citric Acid Cycle: In the citric acid cycle, this compound is converted to oxaloacetic acid by the enzyme malate dehydrogenase, which plays a crucial role in energy production.
Buffering Agent: In pharmaceuticals, this compound acts as a buffering agent, helping to control the acidity of medications and improve their stability.
Antioxidant Properties: this compound has antioxidant properties, which contribute to its potential health benefits in promoting overall well-being.
Comparison with Similar Compounds
Malic acid is often compared with other dicarboxylic acids such as:
Succinic Acid: Both are intermediates in the citric acid cycle, but succinic acid lacks the hydroxyl group present in this compound.
Fumaric Acid: Fumaric acid is the trans-isomer of maleic acid and can be formed by the dehydration of this compound.
Tartaric Acid: Tartaric acid is another dicarboxylic acid with similar properties but has two hydroxyl groups instead of one.
Uniqueness of this compound: this compound’s unique combination of carboxylic and hydroxyl functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in both biological and industrial applications .
Properties
IUPAC Name |
2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYKJPYRNKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Record name | MALIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78644-42-5, 676-46-0 (di-hydrochloride salt) | |
Record name | Poly(malic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78644-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Malic acid [NF] | |
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DSSTOX Substance ID |
DTXSID0027640 | |
Record name | Malic acid | |
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Molecular Weight |
134.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |
Record name | Butanedioic acid, 2-hydroxy- | |
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Record name | MALIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Malic acid | |
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URL | https://haz-map.com/Agents/5907 | |
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Boiling Point |
Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |
Record name | MALIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
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Solubility |
In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |
Record name | MALIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
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Density |
1.601 g/ cu cm at 20 °C | |
Record name | MALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
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Vapor Pressure |
0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |
Record name | Malic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5907 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | MALIC ACID | |
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Impurities |
... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |
Record name | MALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
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Color/Form |
Colorless crystals, White, crystalline triclinic crystals | |
CAS No. |
6915-15-7, 617-48-1 | |
Record name | Malic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6915-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Malic acid [NF] | |
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Record name | Malic acid | |
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Record name | DL-malic acid | |
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Record name | Butanedioic acid, 2-hydroxy- | |
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Record name | Malic acid | |
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Record name | DL-malic acid | |
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Record name | Malic acid | |
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Record name | Malic acid | |
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Record name | MALIC ACID | |
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Melting Point |
127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |
Record name | MALIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | MALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does malic acid contribute to aluminum tolerance in plants?
A1: this compound secretion from roots can alleviate aluminum toxicity in certain plant species like wheat [, ]. Under aluminum stress, this compound chelates aluminum ions in the rhizosphere, preventing their uptake by the roots and mitigating their toxic effects [, ]. This mechanism is particularly important in acidic soils where aluminum toxicity is a major limiting factor for crop growth.
Q2: Does this compound influence the growth of Crassulacean Acid Metabolism (CAM) plants?
A2: Yes, this compound plays a critical role in the diel growth dynamics of CAM plants, particularly under water-limited conditions []. During the night, CAM plants fix CO2 into this compound, which is stored in the vacuole. During the day, the this compound is decarboxylated, providing CO2 for photosynthesis and contributing to cell turgor. This process results in distinct growth rhythms with maxima at mid-day, coinciding with this compound availability and optimal cytoplasmic pH [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C4H6O5, and its molecular weight is 134.09 g/mol.
Q4: Can this compound be used as a crosslinking agent in polymer synthesis?
A4: Yes, this compound can act as a crosslinking agent in the synthesis of biodegradable polymers. For instance, it is used alongside butane-1,4-diol and glycerol to produce this compound-butane-1,4-diol-glycerol co-polyester (MBGC) []. This co-polyester demonstrates potential for applications in controlled-release drug formulations, granular pesticides, and fertilizers due to its biodegradability and promising safety profile [].
Q5: Can this compound be used as a catalyst in organic synthesis?
A5: Yes, this compound can serve as a catalyst for the hydrolysis of isoflavone glucosides into isoflavone aglycones []. This method offers a greener and more environmentally friendly alternative to traditional inorganic acid catalysts, simplifying the process and reducing concerns about equipment corrosion and wastewater pollution [].
Q6: How does storage affect the quality of salted eggplants (chukyang) concerning this compound content?
A6: During the storage of salted eggplants, the this compound content decreases over time []. This decrease is more pronounced in eggplants stored using rice bran immersion compared to vacuum packing []. The decrease in this compound content can impact the flavor and overall quality of the preserved eggplants.
Q7: Can this compound enhance the efficacy of antibiotics against bacterial biofilms?
A8: Yes, this compound demonstrates the ability to potentiate the activity of certain antibiotics against Pseudomonas aeruginosa biofilms []. For example, when combined with ciprofloxacin, this compound enhances both the inhibition and eradication of biofilms grown in a synthetic cystic fibrosis sputum medium []. This potentiation is linked to increased metabolic activity, ROS production, and altered intracellular pH in the bacteria [].
Q8: How can this compound be quantified in grapes?
A10: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a diode array detector is a reliable method for quantifying this compound in grapes []. This method offers high sensitivity, reproducibility, and practicality for routine analysis of organic acids in grape samples [].
Q9: Is this compound biodegradable?
A12: Yes, this compound is a naturally occurring organic acid and is readily biodegradable. Its breakdown products are carbon dioxide and water []. This biodegradability makes this compound and its derivatives attractive for developing environmentally friendly materials and applications.
Q10: Does this compound play a role in plant-microbe interactions?
A14: Yes, this compound acts as a signaling molecule in the rhizosphere, influencing plant-microbe interactions []. It is secreted from the roots of plants like Arabidopsis and can selectively attract beneficial rhizobacteria like Bacillus subtilis FB17 in a dose-dependent manner []. This recruitment of beneficial microbes contributes to plant health and protection against soil-borne pathogens [].
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